Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-
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Overview
Description
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a heterocyclic compound that combines the structural features of both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thioimidazole compound. The reaction conditions often require the presence of a base, such as sodium hydroxide, and may be carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2(1H)-thiones: Known for their antioxidant activity.
Pyrimidine-2(1H)-ones: Studied for their lack of significant biological activity compared to thiones.
Uniqueness
Pyrimidine, 2((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its combined structural features of pyrimidine and imidazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
75464-89-0 |
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Molecular Formula |
C8H7N5O2S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C8H7N5O2S/c1-12-5-11-6(13(14)15)7(12)16-8-9-3-2-4-10-8/h2-5H,1H3 |
InChI Key |
LWMMNQZYZIXZCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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